Chlorhydrate de 3-amino-N-(4-méthoxyphényl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

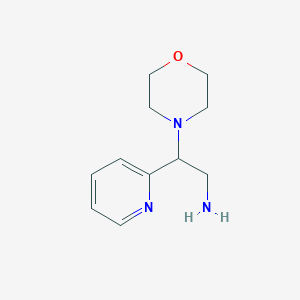

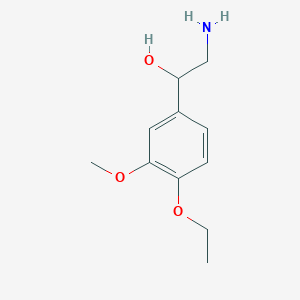

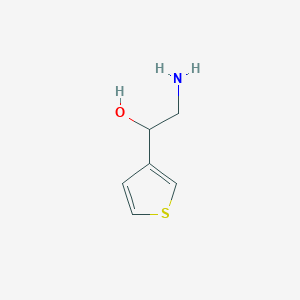

The compound 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which has been the subject of research due to its potential antioxidant and anticancer activities. The compound's structure allows for the attachment of various moieties that can enhance its biological activity. The research has focused on synthesizing novel derivatives and testing their biological activities, particularly their antioxidant properties and cytotoxic effects against cancer cell lines such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 .

Synthesis Analysis

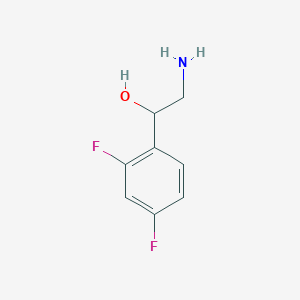

The synthesis of derivatives related to 3-Amino-N-(4-methoxyphenyl)propanamide involves the condensation of primary amines with aromatic aldehydes and ketones, followed by reduction processes. For instance, the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by reduction with NaBH4, leads to the formation of secondary propanaryl-amines. These compounds, including their oxalates and hydrochlorides, have demonstrated high antibacterial activity .

Molecular Structure Analysis

The molecular structure of derivatives of 3-Amino-N-(4-methoxyphenyl)propanamide has been confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. For example, the structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was confirmed by these methods and further validated by X-ray diffraction. The crystal structure analysis revealed a monoclinic system with specific geometric parameters, and the dihedral angle between substituted quinolyl and phenyl groups was found to be 64.0° .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The halogenated hydrocarbon amination reaction is one such reaction that has been used to produce target molecules with potential biological activities. The formation of weak hydrogen bonds among molecules, such as C–H···O, C–H···N, and C–H···Br, contributes to the stabilization of the three-dimensional structure of the compounds, which may influence their interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular packing of the compounds, which are important for understanding their behavior in biological systems. The antibacterial and anticancer activities of these compounds suggest that they have the potential to interact effectively with biological molecules, leading to their observed biological effects .

Applications De Recherche Scientifique

Science et technologie avancées des batteries

Les propriétés électroactives de ce composé pourraient être étudiées pour une utilisation potentielle dans les technologies de batteries avancées. Sa structure moléculaire pourrait être intégrée à la conception de nouveaux électrolytes ou matériaux d’électrode qui contribuent à des densités énergétiques plus élevées et à de meilleures performances des batteries.

Chaque domaine d’application présente une opportunité unique de mettre à profit les propriétés chimiques du chlorhydrate de 3-amino-N-(4-méthoxyphényl)propanamide pour la recherche et le développement innovants. La polyvalence du composé souligne sa valeur dans l’exploration scientifique et le progrès technologique .

Propriétés

IUPAC Name |

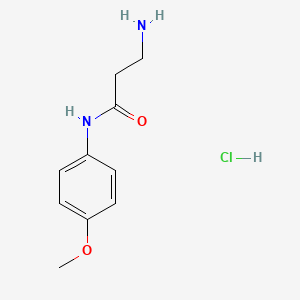

3-amino-N-(4-methoxyphenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPLWUPGXQMDKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57500-81-9 |

Source

|

| Record name | Propanamide, 3-amino-N-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57500-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.